二乙基硫缩甲醛-D-阿拉伯糖

描述

Diethylmercaptal-D-arabinose (DEMA) is a synthetic compound that has gained significant attention in various fields of research, including chemistry, biology, and industry . It is not intended for human or veterinary use and is primarily used for research.

Molecular Structure Analysis

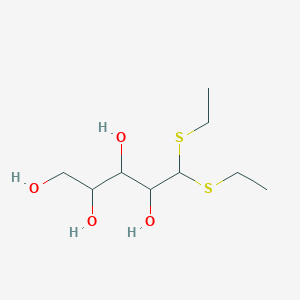

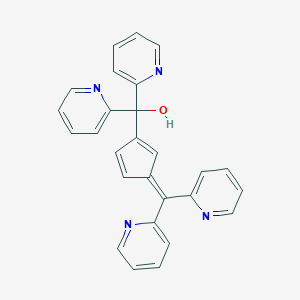

The molecular formula of DEMA is C9H20O4S2, and it has a molecular weight of 256.4 g/mol. The structure of D-arabinose, a component of DEMA, contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 3 secondary alcohols .

Chemical Reactions Analysis

While specific chemical reactions involving DEMA are not detailed in the search results, related compounds such as D-arabinose and D-glucosamine diethylmercaptals have been studied. For instance, D-arabinose can undergo isomerization to form D-ribulose .

科学研究应用

Diethylmercaptal-D-arabinose: Scientific Research Applications

Inhibition of Glycosylation in Proteins: Diethylmercaptal-D-arabinose (DEMA) can be used to inhibit glycosylation in proteins. This application is crucial for studying cell-cell communication and understanding the mechanisms behind various cellular processes .

Antibacterial and Antifungal Agent: DEMA has potential applications as an antibacterial and antifungal agent. It can be used to develop new antibiotics by inhibiting the growth of bacteria and fungi .

Medical Research Drug Development: In medical research, DEMA has been studied for its role in drug development. Clinical trials have shown promising results in treating cancer and other diseases, indicating its potential as a therapeutic agent.

安全和危害

未来方向

作用机制

Target of Action

Diethylmercaptal-D-arabinose, also known as 5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol, primarily targets cancer cells . The compound’s primary targets are the p38 MAPK signaling pathway and the autophagy process in breast cancer cells .

Mode of Action

The compound interacts with its targets by inducing cell cycle arrest and promoting autophagy via the p38 MAPK signaling pathway . This interaction results in the inhibition of cell proliferation in a dose-dependent manner .

Biochemical Pathways

The affected biochemical pathway is the p38 MAPK signaling pathway . The activation of this pathway by Diethylmercaptal-D-arabinose leads to the promotion of autophagy in breast cancer cells . The downstream effects include G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .

Pharmacokinetics

It is known that the compound can be administered to mice via gavage, suggesting oral bioavailability

Result of Action

The molecular and cellular effects of Diethylmercaptal-D-arabinose’s action include the induction of cytotoxicity, cell cycle arrest, and the promotion of autophagy . These effects result in the dramatic inhibition of cell proliferation, which is associated with the activation of the p38 MAPK signaling pathway and autophagy in breast cancer cells .

Action Environment

The action, efficacy, and stability of Diethylmercaptal-D-arabinose can be influenced by various environmental factors. For instance, the presence of inhibitors of autophagy or p38 MAPK can reverse the efficacy of Diethylmercaptal-D-arabinose

属性

IUPAC Name |

5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLWYVNJTUXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylmercaptal-D-arabinose | |

CAS RN |

1941-50-0, 13263-74-6, 7152-47-8 | |

| Record name | Arabinose, diethyl mercaptal, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170213 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arabinose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)